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molecular formula C15H7ClF2N4 B1628608 4-(3-Chloro-4-fluorophenylamino)-6-fluoro-1,7-naphthyridine-3-carbonitrile CAS No. 305371-33-9

4-(3-Chloro-4-fluorophenylamino)-6-fluoro-1,7-naphthyridine-3-carbonitrile

Cat. No. B1628608
M. Wt: 316.69 g/mol
InChI Key: QONCFNVAJYDZDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07432279B2

Procedure details

In a microwave vial, 4-chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile (1.3 g, 6.3 mmol) and 3-chloro-4-fluoroaniline (1.0 g, 6.9 mmol) were taken up in DME. The vial was crimp-sealed and heated in a microwave reactor at 140° C. for 15 minutes. This was repeated with another two batches of reagents. The contents of the three vials were transferred together to a separatory funnel and partitioned between EtOAc and 10% Na2CO3, and the aqueous layer extracted two additional times with EtOAc. The combined organic extracts were washed with brine, dried over anhydrous Na2SO4, filtered and evaporated to give 4-(3-chloro-4-fluorophenylamino)-6-fluoro-1,7-naphthyridine-3-carbonitrile of sufficient purity to be used directly in the next step (4.6 g, 75.3% yield): 1H NMR (400 MHz, DMSO-D6) δ 7.32-7.49 (m, 1 H) 7.53 (t, J=9.0 Hz, 1 H) 7.72 (dd, J=6.3, 2.3 Hz, 1 H) 8.16 (s, 1 H) 8.69 (s, 1 H) 9.08 (s, 1 H) 10.14 (s, 1 H).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][N:8]=[C:9]([F:12])[CH:10]=2)[N:5]=[CH:4][C:3]=1[C:13]#[N:14].[Cl:15][C:16]1[CH:17]=[C:18]([CH:20]=[CH:21][C:22]=1[F:23])[NH2:19]>COCCOC>[Cl:15][C:16]1[CH:17]=[C:18]([NH:19][C:2]2[C:11]3[C:6](=[CH:7][N:8]=[C:9]([F:12])[CH:10]=3)[N:5]=[CH:4][C:3]=2[C:13]#[N:14])[CH:20]=[CH:21][C:22]=1[F:23]

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
ClC1=C(C=NC2=CN=C(C=C12)F)C#N
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was crimp-sealed
CUSTOM
Type
CUSTOM
Details
The contents of the three vials were transferred together to a separatory funnel
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and 10% Na2CO3
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted two additional times with EtOAc
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1F)NC1=C(C=NC2=CN=C(C=C12)F)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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